2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with a unique structure that combines an oxazole ring fused with a quinazoline ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-isothiocyanatobenzoate with 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenyl phosphine in dioxane by heating . This reaction produces tricyclic compounds, including the desired oxazoloquinazolinone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydro derivatives with modified functional groups.
Scientific Research Applications
2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, making it useful in the development of new synthetic methodologies.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one: This compound shares a similar core structure but lacks the methyl group at the 2-position.
2-Substituted oxazoloquinazolinones: These compounds have different substituents at the 2-position, leading to variations in their chemical and biological properties.
Uniqueness
2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
53336-22-4 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15-7/h2-5,7H,6H2,1H3 |
InChI Key |
BNDSNSVIRHFGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
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